molecular formula C12H10N2O3 B1599482 Methyl 4-(pyrimidin-2-yloxy)benzoate CAS No. 1090587-89-5

Methyl 4-(pyrimidin-2-yloxy)benzoate

Cat. No.: B1599482
CAS No.: 1090587-89-5
M. Wt: 230.22 g/mol
InChI Key: QPLXGVPDVXGPLS-UHFFFAOYSA-N
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Description

“Methyl 4-(pyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 1090587-89-5 . It has a molecular weight of 230.22 and its molecular formula is C12H10N2O3 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3 . This indicates that the molecule consists of a benzoate group attached to a pyrimidine ring via an ether linkage .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 392.6±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 60.7±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 184.4±3.0 cm3 .

Scientific Research Applications

Herbicidal Applications

Research has demonstrated the utility of "Methyl 4-(pyrimidin-2-yloxy)benzoate" derivatives in herbicidal applications. For example, the synthesis and study of herbicidal ZJ0273, a compound closely related to "this compound", have been documented. ZJ0273 has been labeled with tritium and carbon-14 for use as radiotracers in studies related to its metabolism, mode of action, environmental behavior, and fate, highlighting its importance in agricultural sciences (Yang et al., 2008). Additionally, the development of novel herbicides based on structural modifications of similar compounds has been reported, indicating the potential for creating more effective weed control solutions (Tamaru et al., 1997).

Synthesis of Complex Molecules

The compound has also been involved in the synthesis of complex molecules, including heterocyclic systems and pharmaceuticals. Research has shown its utility in creating intermediates for the synthesis of diverse heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, derivatives of "this compound" have been used in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing the compound's versatility in organic synthesis (Toplak et al., 1999).

Interaction with Biological Targets

Further research into "this compound" derivatives has explored their interaction with biological targets, such as their role in inhibiting enzymes or their potential as anticancer agents. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their selective aldose reductase inhibitory activity, which could have implications for treating complications of diabetes (La Motta et al., 2007).

Safety and Hazards

The safety data sheet for “Methyl 4-(pyrimidin-2-yloxy)benzoate” indicates that it should not be released into the environment . Personal protective equipment is recommended when handling this compound .

Future Directions

While specific future directions for “Methyl 4-(pyrimidin-2-yloxy)benzoate” are not mentioned in the sources I found, research into pyrimidine derivatives is ongoing due to their wide range of pharmacological effects . Future research could focus on developing new pyrimidine analogs with enhanced biological activities and minimal toxicity .

Properties

IUPAC Name

methyl 4-pyrimidin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXGVPDVXGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429185
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090587-89-5
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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